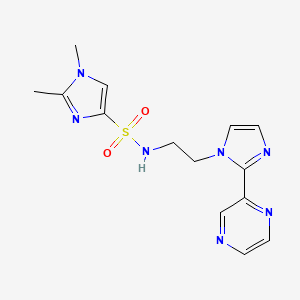

1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

CAS No.: 2034587-61-4

Cat. No.: VC4513474

Molecular Formula: C14H17N7O2S

Molecular Weight: 347.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034587-61-4 |

|---|---|

| Molecular Formula | C14H17N7O2S |

| Molecular Weight | 347.4 |

| IUPAC Name | 1,2-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazole-4-sulfonamide |

| Standard InChI | InChI=1S/C14H17N7O2S/c1-11-19-13(10-20(11)2)24(22,23)18-6-8-21-7-5-17-14(21)12-9-15-3-4-16-12/h3-5,7,9-10,18H,6,8H2,1-2H3 |

| Standard InChI Key | NLGWEKYOPKRDHI-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Introduction

The compound 1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides. It features a unique combination of imidazole, pyrazine, and sulfonamide moieties, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is not explicitly detailed in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of sulfonamide chemistry.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step reactions, including condensation, substitution, and coupling reactions. The choice of solvents, temperature, and reaction time is crucial for optimizing yields and purities. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound.

Biological Activity and Potential Applications

Sulfonamides are known for their antimicrobial properties, acting by inhibiting folic acid synthesis in bacteria. The incorporation of pyrazine and imidazole rings may enhance or modify this activity, potentially offering selectivity against specific microbial strains. Research into similar compounds suggests that structural modifications can significantly impact biological potency and specificity.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential activity against bacterial strains, possibly enhanced by the presence of pyrazine and imidazole rings. |

| Mechanism of Action | Likely involves inhibition of specific enzymes or pathways in microbial organisms. |

| Structure-Activity Relationship | Modifications in the structure can enhance potency against specific bacterial strains. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume